molecular formula C20H22ClFN4O B2598053 2-(2-Chloro-6-fluorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone CAS No. 2034318-87-9

2-(2-Chloro-6-fluorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone

Cat. No. B2598053
CAS RN: 2034318-87-9
M. Wt: 388.87
InChI Key: JOZSSCBEFYKKOT-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H22ClFN4O and its molecular weight is 388.87. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitumor Activities

  • Antimicrobial Activity : Certain derivatives have shown promising antimicrobial activity. For example, compounds synthesized by modifying the piperazine moiety have exhibited moderate to significant in vitro antibacterial and antifungal activities, suggesting their potential as new antimicrobial agents (Gan, Fang, & Zhou, 2010).
  • Antitumor Activity : Derivatives containing the piperazine or morpholine moiety have been investigated for their antitumor activities. Some of these compounds, especially those with specific phenyl substitutions, have shown promising antiproliferative effects against breast cancer cells, highlighting their potential in cancer therapy (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Synthesis and Characterization of Novel Compounds

  • Synthesis of Novel Compounds : Research has focused on the synthesis and characterization of novel compounds involving piperazine derivatives. For instance, the Biginelli synthesis approach has been utilized to create novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, demonstrating an efficient method for yielding compounds with potential biological activities (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Pharmacological Evaluation

  • Pharmacological Studies : Piperazine-based compounds have undergone pharmacological evaluations to determine their potential as antipsychotics, showcasing various degrees of anti-dopaminergic and anti-serotonergic activity. These studies suggest that some compounds, particularly those with specific structural modifications, might offer promising profiles for treating psychotic disorders without inducing significant side effects (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).

Chemical Transformations and Applications

  • Chemical Transformations : Research has also explored the synthesis of fluoroquinolone antibiotics and related amines, investigating the reaction kinetics, products, and pathways when exposed to chlorine dioxide. This work provides insights into the chemical behavior of fluoroquinolones during disinfection processes, which could inform their environmental impact and degradation mechanisms (Wang, He, & Huang, 2010).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN4O/c21-16-5-3-6-17(22)15(16)13-20(27)26-10-8-25(9-11-26)19-12-14-4-1-2-7-18(14)23-24-19/h3,5-6,12H,1-2,4,7-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZSSCBEFYKKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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